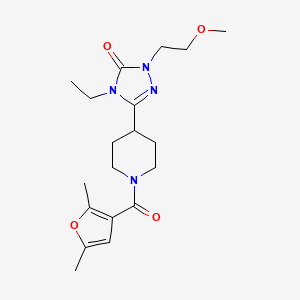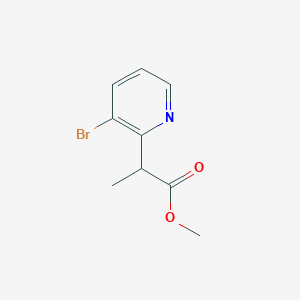![molecular formula C25H31N3O3 B2995315 1-Piperidinecarboxylic acid, 4-[2-hydroxy-1-(2-phenyl-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester CAS No. 1440753-74-1](/img/structure/B2995315.png)
1-Piperidinecarboxylic acid, 4-[2-hydroxy-1-(2-phenyl-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidinecarboxylic acid, 4-[2-hydroxy-1-(2-phenyl-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C25H31N3O3 and its molecular weight is 421.541. The purity is usually 95%.
BenchChem offers high-quality 1-Piperidinecarboxylic acid, 4-[2-hydroxy-1-(2-phenyl-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Piperidinecarboxylic acid, 4-[2-hydroxy-1-(2-phenyl-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Plant Metabolism and Immunity
This compound is a metabolite in plants and plays a crucial role in systemic acquired resistance (SAR). It works in conjunction with salicylic acid to establish a robust immune response against pathogenic attacks. The compound accumulates systematically in plant foliage, enhancing resistance to bacterial and fungal infections .
Signal Transduction in SAR
The mode of action involves direct induction of SAR gene expression, signal amplification, and priming for enhanced defense activation. It also interacts positively with salicylic acid signaling, ensuring elevated plant immunity. This is vital for developing crops with improved resistance to diseases .
Mecanismo De Acción
Target of Action
It’s worth noting that compounds containing the piperidine and imidazole moieties have been reported to exhibit a broad range of biological activities . They are known to interact with various receptors and enzymes, influencing numerous biological processes.
Mode of Action
Compounds containing the piperidine and imidazole moieties are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to conformational changes in the target molecules, altering their activity and resulting in various downstream effects.
Biochemical Pathways
Compounds containing the piperidine and imidazole moieties are known to influence a variety of biochemical pathways, depending on their specific targets . These can include pathways involved in signal transduction, gene expression, and metabolic processes.
Pharmacokinetics
Compounds containing the piperidine and imidazole moieties are generally known to exhibit good bioavailability . They are often well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Compounds containing the piperidine and imidazole moieties are known to exert a variety of effects at the molecular and cellular levels, depending on their specific targets and mode of action . These can include changes in enzyme activity, alterations in signal transduction pathways, and effects on gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s action and efficacy can be influenced by factors such as the physiological state of the organism and the presence of other drugs .
Propiedades
IUPAC Name |
tert-butyl 4-[2-hydroxy-1-(2-phenylbenzimidazol-1-yl)ethyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3/c1-25(2,3)31-24(30)27-15-13-18(14-16-27)22(17-29)28-21-12-8-7-11-20(21)26-23(28)19-9-5-4-6-10-19/h4-12,18,22,29H,13-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLUSNCKVSWRLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(CO)N2C3=CC=CC=C3N=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidinecarboxylic acid, 4-[2-hydroxy-1-(2-phenyl-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B2995232.png)



![N-(benzo[d]thiazol-2-yl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2995239.png)




![4-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]morpholine](/img/structure/B2995246.png)

![[1-(1,3-Benzoxazol-2-yl)pyrrolidin-2-yl]-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2995252.png)
![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone](/img/structure/B2995254.png)
